3-(Diphenylphosphoryl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29874-10-0 |
|---|---|
Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
3-diphenylphosphorylpropanoic acid |
InChI |
InChI=1S/C15H15O3P/c16-15(17)11-12-19(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI Key |
NMRMJFIEYIWRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Diphenylphosphoryl Propanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, and as a precursor for rearrangement reactions to generate new functionalities.
The carboxylic acid functionality of 3-(Diphenylphosphoryl)propanoic acid can readily undergo esterification and amidation, two fundamental transformations in organic synthesis.
Esterification: The conversion of carboxylic acids to esters is a well-established reaction. ceon.rs For propanoic acid derivatives, this can be achieved under various conditions. For instance, the esterification of 3-phenylpropionic acid has been demonstrated using triphenylphosphine (B44618) dibromide and various alcohols, yielding the corresponding esters in moderate to high yields. nih.gov The reaction proceeds efficiently with primary, secondary, and even tertiary alcohols. nih.gov The rate and yield of esterification are influenced by factors such as the acid-to-alcohol molar ratio and temperature, with higher temperatures generally increasing the reaction rate and yield. ceon.rs Studies on the esterification of propanoic acid have shown that increasing the amount of catalyst and the acid/alcohol molar ratio enhances the reaction rate. researchgate.net
Table 1: Examples of Esterification Conditions for Propanoic Acid Derivatives
| Carboxylic Acid | Alcohol | Reagents | Conditions | Yield | Reference |
| 3-Phenylpropionic acid | Methanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 79% | nih.gov |
| 3-Phenylpropionic acid | Ethanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 45-95% | nih.gov |
| 3-Phenylpropionic acid | Isopropanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 88% | nih.gov |
| 3-Phenylpropionic acid | tert-Butanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 63% | nih.gov |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65°C, 210 min | 96.9% | ceon.rs |
Amidation: The formation of amides from carboxylic acids is crucial for synthesizing a wide range of compounds, including biologically active molecules. nih.gov Direct amidation can be achieved by coupling the carboxylic acid with an amine using various reagents. nih.gov The sequence of reagent addition can be critical; for example, in reactions mediated by triphenylphosphine and iodine, adding the base after the phosphine-iodine mixture has been treated with the amine and carboxylic acid leads to high yields of the amide. rsc.org A general method for direct amidation involves using titanium tetrachloride (TiCl₄) in pyridine, which facilitates the condensation of a wide range of carboxylic acids and amines with good yields and preservation of stereochemistry. nih.gov The synthesis of phenol (B47542) amides from hydroxycinnamic acids has also been reported, highlighting the applicability of amidation to complex molecules. nih.gov
The carboxylic acid group of this compound serves as a handle for the Curtius rearrangement, a powerful method for converting carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom. orgoreview.comwikipedia.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate. wikipedia.orgnih.gov
A common and efficient reagent for the direct conversion of carboxylic acids to the necessary acyl azide intermediate is diphenylphosphoryl azide (DPPA). orgoreview.comwikipedia.org The reaction is believed to proceed via a mixed anhydride (B1165640) intermediate. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. orgoreview.comwikipedia.org For example, reaction with water leads to hydrolysis, forming an unstable carbamic acid that decarboxylates to yield a primary amine. organic-chemistry.org Alternatively, reacting the isocyanate with alcohols or amines produces stable carbamates or urea (B33335) derivatives, respectively. wikipedia.orgnih.gov The Curtius rearrangement is known for its tolerance of various functional groups and the complete retention of the migrating group's stereochemistry, making it highly valuable in medicinal chemistry and natural product synthesis. orgoreview.comnih.govnih.gov
Photochemical reactions offer a unique approach to structural modification, and derivatives of propanoic acid can participate in such transformations. dnu.dp.ua Specifically, photochemical [2+2] cycloaddition reactions are an efficient method for creating complex cyclobutane-containing structures. dnu.dp.ua Studies on compounds like methyl 3-(2-furyl)acrylate have shown that photochemical dimerization can occur with good regio- and stereoselectivity. dnu.dp.ua This type of reaction proceeds through a biradical transition state. dnu.dp.ua While specific studies on the photochemical reactions of this compound are not detailed in the provided sources, the presence of the propanoic acid backbone and the aromatic phenyl rings suggests potential for photochemical transformations, such as cycloadditions or rearrangements, for scaffold remodeling. dnu.dp.ua
Reactions Involving the Phosphoryl Moiety
The phosphoryl group (P=O) is generally stable but possesses distinct chemical properties that allow it to act as a ligand in coordination chemistry and, under specific conditions, to undergo reactions at the phosphorus-oxygen double bond.
The phosphoryl oxygen in this compound can act as a Lewis base, enabling it to coordinate with transition metal centers. Similarly, the precursor, 3-(diphenylphosphino)propionic acid, is a well-known phosphine (B1218219) ligand used in catalysis. sigmaaldrich.com Coordination compounds of various transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with propanoic acid derivatives. nih.govresearchgate.net In these complexes, the carboxylate group often coordinates to the metal ion in a chelate or bridging fashion. nih.gov For example, studies with (±)-2-amino-3-(4-hydroxyphenyl)propionic acid have shown that coordination can occur through both the nitrogen and oxygen atoms of the amino acid. scirp.org The phosphoryl group of phosphine oxides can also act as a ligand, as seen in a palladium complex bearing a phosphinous acid ligand formed via tautomerization of a secondary phosphine oxide. researchgate.net The combination of a "hard" carboxylate and a "soft" phosphine or a "hard" phosphoryl oxygen donor site makes molecules like this compound attractive candidates for the synthesis of various metal complexes with potential applications in catalysis. sigmaaldrich.commdpi.com
Table 2: Examples of Transition Metal Complexes with Related Ligands
| Ligand | Metal Ion | Proposed Geometry | Coordination Mode | Reference |
| Oxaprozin | Mn(II), Co(II), Ni(II), Zn(II) | (Pseudo)octahedral | Chelating COO groups | nih.gov |
| Oxaprozin | Cu(II) | Binuclear | Bridging bidentate COO | nih.gov |
| (±)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Co(II) | Square Planar | N-H and COO coordination | semanticscholar.org |
| 3-(acetylthioureido)propanoic acid | Mn(II), Co(II), Ni(II), Cu(II), etc. | N/A | Bidentate | researchgate.net |
The phosphorus-oxygen (P=O) double bond in tertiary phosphine oxides like this compound is characterized by its high thermodynamic stability and polarity. wikipedia.orgacs.org This bond is significantly shorter than a P-O single bond. wikipedia.org The strength of the P=O bond makes its direct chemical transformation challenging. acs.org
Deoxygenation of the P=O bond to the corresponding phosphine is a synthetically important but difficult reaction due to the bond's inertness. acs.org Traditional methods often require harsh conditions and stoichiometric activators. acs.org However, recent advances have led to catalytic strategies for this reduction. One such method employs a cyclic organophosphorus catalyst and a silane (B1218182) reductant, which operates under mild conditions by coupling the thermodynamically unfavorable P=O bond cleavage with a favorable P=O bond formation in the catalytic cycle. acs.org While less common, oxidative addition of a P–O single bond has been observed in specific ligand-templated systems with nickel, though this involves phosphinites (P-OR) rather than the P=O bond of a phosphine oxide. unc.edu The chemistry of the P=O bond is largely dominated by its role as a hydrogen bond acceptor and a coordinating site for metal ions, rather than as a reactive center for cleavage.
Mechanistic Studies of Key Transformations
Comprehensive mechanistic studies, which form the bedrock of understanding and predicting chemical behavior, appear to be limited for this compound. Such studies are crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic applications.
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways typically involves a combination of experimental techniques, such as spectroscopy (NMR, IR, Mass Spectrometry) to identify transient intermediates and products, isotopic labeling studies to trace the fate of atoms, and computational modeling to map potential energy surfaces. For this compound, specific reaction pathways and the characterization of their corresponding intermediates are not well-established in the accessible literature. General assumptions can be made based on analogous systems. For instance, in esterification reactions, the carboxylic acid would likely be activated to facilitate nucleophilic attack by an alcohol. The role of the diphenylphosphoryl group in influencing the reactivity of the carboxylic acid, either through electronic or steric effects, would be a key area for investigation. Similarly, reactions involving the phosphorus center would proceed through established intermediates like pentacoordinate phosphorus species, but specific data for this compound is lacking.
Kinetic and Thermodynamic Considerations
Kinetic studies, which measure the rates of chemical reactions, provide quantitative insight into reaction mechanisms, including the determination of rate laws, activation energies, and the influence of catalysts. Thermodynamic studies assess the energy changes associated with a reaction, determining its feasibility and equilibrium position.
There is a notable absence of specific kinetic and thermodynamic data for the transformations of this compound. While thermodynamic properties for the related but structurally distinct 3-(1,5-diphenylpyrrol-2-yl)-propanoic acid have been experimentally determined, including enthalpies of vaporization, fusion, and formation, this information cannot be directly extrapolated to this compound. researchgate.net
To illustrate the type of data that is currently unavailable but essential for a thorough mechanistic understanding, the following tables conceptualize the required information.
Table 1: Hypothetical Kinetic Data for the Esterification of this compound
| Reaction Parameter | Hypothetical Value |
| Rate Constant (k) | Data not available |
| Reaction Order | Data not available |
| Activation Energy (Ea) | Data not available |
| Pre-exponential Factor (A) | Data not available |
Table 2: Hypothetical Thermodynamic Data for a Transformation of this compound
| Thermodynamic Parameter | Hypothetical Value |
| Enthalpy of Reaction (ΔH) | Data not available |
| Entropy of Reaction (ΔS) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
| Equilibrium Constant (Keq) | Data not available |
The absence of such empirical data severely limits the ability to construct a detailed and validated mechanistic picture for the reactions of this compound. Further experimental and computational research is necessary to fill this knowledge gap and to fully characterize the chemical behavior of this compound.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-(Diphenylphosphoryl)propanoic acid, offering atomic-level information about the phosphorus, carbon, and hydrogen nuclei.
Phosphorus-31 NMR is uniquely suited for analyzing the chemical environment of the phosphorus atom within the diphenylphosphoryl group. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides strong, sharp signals without the need for isotopic enrichment. The chemical shift (δ) is highly sensitive to the oxidation state, coordination number, and nature of the substituents attached to the phosphorus atom.
For this compound, the phosphorus atom is pentavalent and part of a phosphine (B1218219) oxide. This environment typically results in a ³¹P chemical shift in the downfield region of the spectrum. In related alkyl-substituted diphenylphosphine (B32561) oxides, the ³¹P signal commonly appears in the range of +28 to +37 ppm when referenced to an external standard of 85% H₃PO₄. rsc.orgrsc.orguni-muenchen.de This specific chemical shift confirms the presence of the P=O double bond and the attachment of the phosphorus to two phenyl rings and one alkyl group, distinguishing it from other phosphorus-containing functional groups like phosphines or phosphonium (B103445) salts. organicchemistrydata.orgresearchgate.net
Table 1: Predicted ³¹P NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Rationale |
| ³¹P | ~ +28 to +37 ppm | Singlet (proton decoupled) | Typical range for alkyl-diphenylphosphine oxides. rsc.orgrsc.org |
Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Elucidation
¹H and ¹³C NMR spectroscopies provide a complete map of the molecule's carbon-hydrogen framework. By analyzing chemical shifts, signal integrations, and coupling patterns, every proton and carbon atom can be assigned.
In the ¹H NMR spectrum, the protons of the two phenyl groups are expected to appear as complex multiplets in the aromatic region, typically between 7.5 and 7.8 ppm. chemicalbook.comchemicalbook.com The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain will appear as distinct multiplets, likely in the 2.5 to 3.5 ppm range. docbrown.info The proton of the carboxylic acid (-COOH) is highly deshielded and will appear as a broad singlet far downfield, often above 10 ppm. upb.ro
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristic, appearing at approximately 175-180 ppm. docbrown.info The carbons of the phenyl rings will generate several signals between ~128 and 134 ppm, with the carbon atom directly attached to the phosphorus (the ipso-carbon) showing a distinct chemical shift and a large coupling constant (¹JPC). chemicalbook.com The two aliphatic carbons of the propanoic acid chain will be found in the upfield region of the spectrum. docbrown.info
Table 2: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| -COOH | > 10 ppm | Broad Singlet | 1H |
| P-C₆H ₅ (aromatic) | ~ 7.5 - 7.8 ppm | Multiplet | 10H |
| -P-CH₂- | ~ 2.8 - 3.2 ppm | Multiplet | 2H |
| -CH₂-COOH | ~ 2.6 - 2.9 ppm | Multiplet | 2H |
Table 3: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) |
| -C OOH | ~ 175 - 180 ppm |
| P-C (ipso, aromatic) | ~ 132 - 134 ppm |
| P-C₆H₅ (aromatic) | ~ 128 - 132 ppm |
| -P-C H₂- | ~ 30 - 35 ppm (doublet due to P-C coupling) |
| -C H₂-COOH | ~ 28 - 32 ppm (doublet due to P-C coupling) |
Mass Spectrometry Techniques (LC-MS, UPLC-MS) for Molecular Mass and Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for verifying the molecular mass and assessing the purity of this compound. These hyphenated techniques first separate the compound from any impurities using liquid chromatography, after which the mass spectrometer determines the mass-to-charge ratio (m/z) of the eluting molecules.
For this compound (molecular formula C₁₅H₁₅O₃P), the calculated exact molecular weight is 289.0735 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, typically to within a few parts per million (ppm), which provides unequivocal confirmation of the elemental composition. rsc.org
The technique is also used to analyze fragmentation patterns, which can further support structural elucidation. Common fragmentation pathways would include the loss of the carboxyl group (-COOH), cleavage of the ethyl chain, or the loss of phenyl groups. LC-MS is also a primary method for quantifying the compound in various matrices and establishing its purity profile.
X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and intermolecular interactions of the compound.
While a specific crystal structure for this compound is not publicly documented, analysis of related propanoic acid derivatives strongly suggests a common structural motif. upb.ro Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between their -COOH groups. This interaction creates a characteristic eight-membered ring. The conformation of the propanoic acid side chain and the orientation of the bulky diphenylphosphoryl group relative to the chain would also be determined, providing a complete and unambiguous picture of its solid-state architecture.
Other Advanced Spectroscopic Methods
Additional spectroscopic techniques can provide further structural verification and information on the vibrational properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. msu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. libretexts.orglibretexts.org These include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, a strong C=O stretch, a strong P=O stretch, and various C-H stretches for the aromatic and aliphatic parts of the molecule. msu.eduvscht.cz
Raman Spectroscopy: Raman spectroscopy is complementary to IR and provides information on molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes of the phenyl groups and for vibrations involving the phosphoryl (P=O) group. researchgate.netnih.gov This technique can offer detailed insights into the molecular fingerprint and conformational state. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. youtube.com The UV-Vis spectrum of this compound would be dominated by the π → π* transitions of the electrons in the two phenyl rings. shimadzu.com The presence of the diphenylphosphoryl group, acting as an auxochrome, influences the absorption maxima (λmax). Typically, compounds with phenyl groups show strong absorption in the 260-270 nm range. slideshare.net
Table 4: Predicted Characteristic Vibrational and Electronic Spectroscopy Data
| Technique | Feature | Expected Wavenumber/Wavelength | Assignment |
| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | Carboxylic acid dimer H-bonding msu.edu |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Phenyl C-H libretexts.org | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Propanoic chain C-H libretexts.org | |
| C=O Stretch | ~ 1710 cm⁻¹ (strong) | Carboxylic acid carbonyl libretexts.org | |
| P=O Stretch | ~ 1180 - 1200 cm⁻¹ (strong) | Phosphine oxide rsc.org | |
| Raman | Aromatic Ring Mode | ~ 1600 cm⁻¹ (strong) | Phenyl ring C=C stretch nih.gov |
| Phenyl Ring Breathing | ~ 1000 cm⁻¹ | Symmetric ring vibration | |
| UV-Vis | π → π* Transition | ~ 260 - 270 nm | Phenyl rings shimadzu.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for analyzing the electronic structure and bonding of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, a wide range of molecular properties.
For 3-(Diphenylphosphoryl)propanoic acid, DFT calculations could be used to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic properties can be derived. This includes the distribution of electron density, which reveals the polarity of bonds and the partial charges on atoms. For instance, the phosphoryl group (P=O) is known to be highly polar, and DFT could precisely quantify the partial positive charge on the phosphorus atom and the partial negative charge on the oxygen atom.
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT studies on various organophosphorus and carboxylic acid compounds have successfully correlated these calculated electronic properties with experimentally observed behaviors. For example, studies on other carboxylic acids have used DFT to accurately predict their acidity (pKa) by calculating the energies of the acid and its conjugate base. researchgate.net
Table 1: Illustrative Data from DFT/NBO Analysis for a Generic Molecule This table is a hypothetical representation of the types of data that would be generated for this compound.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
| NBO Charge on P | +1.5 e | Partial charge on the phosphorus atom |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. DFT is again the workhorse in this area, used to map out the potential energy surface of a reaction.
If this compound were used as a reactant or a catalyst, computational studies could model its interaction with other molecules. For example, its close relative, 3-(diphenylphosphino)propanoic acid, is used as a ligand in various coupling reactions. sigmaaldrich.com Should the phosphoryl derivative be explored for similar applications, DFT calculations could clarify the mechanism. Researchers would model the reactants, any intermediate structures, and transition states to construct a complete reaction energy profile.
This profile reveals the activation energy for each step, allowing the identification of the rate-determining step of the reaction. It can also explain the regio- and stereoselectivity of a reaction by comparing the activation barriers of different possible pathways. For instance, in reactions involving chiral phosphoric acids, computational studies have successfully explained the origin of enantioselectivity by analyzing the subtle energy differences between transition states leading to different stereoisomers.
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers for converting between them. While specific studies on this molecule are not available, research on similar structures, like 3-(dimethylazinoyl)propanoic acid, shows that the conformational preferences can be influenced by factors like pH and the solvent environment.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. In an MD simulation, the motion of every atom in the system is calculated over a series of very short time steps, governed by the forces described by a force field. This provides a moving picture of the molecule, revealing how it flexes, bends, and interacts with its surroundings (e.g., solvent molecules).
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents.
Study its interaction with a biological target, such as an enzyme's active site.
Simulate its aggregation behavior at higher concentrations.
Investigate the dynamics of hydrogen bonding, both intramolecularly (between the carboxylic acid proton and the phosphoryl oxygen) and intermolecularly with solvent molecules.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of compounds.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum to an experimental one, researchers can confirm the structure of a synthesized compound and assign specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the carboxylic acid or the P=O stretch of the phosphoryl group). Studies on other carboxylic acids have shown good agreement between DFT-predicted and experimentally measured vibrational spectra. researchgate.net
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. This allows for the assignment of ¹H, ¹³C, and ³¹P NMR signals to specific atoms in the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-Visible range.
Beyond spectroscopy, DFT is used to compute a variety of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These are derived from the electronic structure and provide a quantitative measure of reactivity.
Table 2: Illustrative Reactivity Descriptors for a Generic Molecule This table is a hypothetical representation of the types of data that would be generated for this compound.
| Descriptor | Definition | Predicted Behavior |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency to exchange electrons with the surroundings |
| Molecular Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile (electron acceptor) |
| Fukui Functions | Change in electron density upon adding/removing an electron | Identifies the most electrophilic and nucleophilic sites in the molecule |
By calculating these descriptors, a detailed reactivity profile for this compound could be established, predicting which parts of the molecule are most likely to be attacked by nucleophiles or electrophiles.
Research Applications and Utility in Advanced Organic Synthesis
Role as a Synthetic Building Block for Complex Architectures
The presence of two distinct functional groups allows 3-(Diphenylphosphoryl)propanoic acid to be a valuable precursor in the construction of more complex molecular frameworks, particularly in the fields of organophosphorus chemistry and polymer science.
This compound serves as a foundational scaffold for creating a variety of organophosphorus compounds. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. These reactions open pathways to new derivatives where the diphenylphosphoryl group is retained as a key structural or functional element. For instance, coupling the acid with chiral amines or alcohols could produce a library of chiral phosphine (B1218219) oxide derivatives.
Conceptually, this compound is an attractive monomer or functionalizing agent for polymer chemistry. The carboxylic acid group provides a handle for incorporation into polymer chains via condensation polymerization, forming polyester (B1180765) or polyamide backbones that feature a pendant diphenylphosphoryl group at regular intervals.
Alternatively, the molecule could be grafted onto existing polymers. General strategies for the selective functionalization of 3D polymer microstructures have been developed, which allow for the targeted modification of materials. nih.gov The carboxylic acid of this compound could be activated and used to react with hydroxyl or amino groups on a pre-formed polymer scaffold. The incorporation of the diphenylphosphine (B32561) oxide moiety is of particular interest for creating materials with enhanced thermal stability, flame retardancy, or metal-ion binding capabilities. While specific research on the polymerization of this compound is not widely documented, its potential is inferred from the well-established reactivity of its constituent functional groups.
Application as a Ligand in Catalysis and Coordination Chemistry
The phosphorus and oxygen atoms in this compound and its derivatives can act as coordination sites for metal centers, making them potential ligands in catalysis. The closely related compound, 3-(Diphenylphosphino)propanoic acid, where the phosphorus is in the P(III) state, has been extensively demonstrated to be an effective ligand.
The phosphine analog, 3-(Diphenylphosphino)propanoic acid, functions as an efficient P,O-bidentate ligand, meaning it binds to a metal through both its phosphorus and carboxylic oxygen atoms. rhhz.net This chelation enhances the stability and efficiency of the resulting metal complex. It has proven effective in copper-catalyzed N-arylation of imidazoles and pyrazoles, with yields reaching up to 98%. rhhz.net It is also listed as a suitable ligand for a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
While the P(V) oxide in this compound is a weaker electron donor than the P(III) phosphine, the phosphoryl oxygen can still coordinate to metal centers. The molecule could act as a monodentate ligand through the phosphoryl oxygen or as a bidentate ligand involving both the phosphoryl and carbonyl oxygens.
Chiral phosphorus-containing compounds are highly sought after as ligands and organocatalysts in asymmetric synthesis. nih.govnih.govrsc.org Chiral phosphoric acids, for instance, are powerful Brønsted acid catalysts for a wide array of enantioselective transformations. nih.govrsc.org
If chirality were introduced into the structure of this compound, the resulting molecule could serve as a chiral ligand or organocatalyst. Chirality could be introduced, for example, at the α- or β-carbon of the propanoic acid backbone. Such a chiral ligand could be used in metal-catalyzed reactions to induce asymmetry. Furthermore, the synthesis of α-chiral amines has been achieved with high enantiomeric excess using catalytic asymmetric addition of organozinc reagents to N-phosphinoylalkylimines, highlighting the utility of the phosphinoyl group in stereocontrolled reactions. nih.gov This suggests that chiral derivatives of this compound are promising candidates for the development of new asymmetric catalytic systems.
The utility of the phosphine analog, 3-(Diphenylphosphino)propanoic acid, as a ligand is well-documented across a range of important metal-catalyzed reactions. Its success provides a strong basis for exploring the catalytic applications of this compound, potentially after in-situ reduction to the phosphine.
Research has shown that 3-(Diphenylphosphino)propanoic acid is a highly effective ligand for copper-catalyzed C-N coupling reactions and is suitable for numerous palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. rhhz.netsigmaaldrich.com
| Reaction Type | Catalyst/Ligand System | Substrates | Yield | Reference |
| N-arylation of Imidazoles | CuCl / 3-(Diphenylphosphino)propanoic acid | Imidazoles and Aryl Iodides | Up to 98% | rhhz.net |
| N-arylation of 1H-pyrazole | Cu(OAc)₂ / 3-(Diphenylphosphino)propanoic acid | 1H-pyrazole and Aryl Halides | 40-98% | rhhz.net |
| Buchwald-Hartwig Cross Coupling | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
| Heck Reaction | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
| Suzuki-Miyaura Coupling | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
| Sonogashira Coupling | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
| Stille Coupling | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
| Negishi Coupling | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
| Hiyama Coupling | Pd-based / 3-(Diphenylphosphino)propanoic acid | - | - | sigmaaldrich.com |
Table 1: Documented metal-catalyzed reactions utilizing the related ligand 3-(Diphenylphosphino)propanoic acid.
Development as an Enabling Reagent for Novel Chemical Transformations (by analogy to DPPA)
Diphenylphosphoryl azide (B81097) (DPPA) is a widely used and versatile reagent in organic synthesis, known primarily for its ability to act as a source of the azido (B1232118) group. wikipedia.orgtcichemicals.com It is instrumental in the Curtius rearrangement for converting carboxylic acids into urethanes or amines, and in peptide synthesis as a coupling agent. wikipedia.orgtcichemicals.comchemicalbook.comchemicalbook.com The reactivity of DPPA stems from the diphenylphosphoryl group being an excellent leaving group and the azide moiety's ability to participate in various transformations. wikipedia.orgchemicalbook.com
While this compound lacks the azide group, an analogy can be drawn based on the shared diphenylphosphoryl moiety. This group's strong electron-withdrawing nature and potential to act as a leaving group or a directing group could enable novel transformations. The carboxylic acid function of this compound can be readily converted into other functionalities, such as an acyl chloride, mixed anhydride (B1165640), or ester.
By activating the carboxylic acid, the molecule could be developed into a reagent for transformations analogous in concept, but different in mechanism, to those of DPPA. For example, instead of an azide transfer, the activated acid could participate in acylation reactions, with the bulky and polar diphenylphosphoryl group influencing the reaction's regioselectivity or stereoselectivity. It could potentially be used in cyclization reactions where the phosphoryl oxygen acts as an intramolecular nucleophile or coordinating group. The established chemistry of DPPA provides a conceptual framework for exploring the synthetic potential of this compound as a reagent for new reaction development. wikipedia.orgchemicalbook.com
Exploration in Advanced Materials Research
The unique molecular architecture of this compound, which combines a polar phosphoryl (P=O) group with a carboxylic acid moiety, makes it a compound of conceptual interest for applications in advanced materials science. The phosphoryl group is known for its strong coordination ability, while the carboxylic acid group provides a secondary site for interaction and can influence properties like solubility and surface adhesion. This dual functionality suggests potential utility in fields such as selective metal extraction and the development of novel fire-retardant materials.
High Coordination Ability in Metal Extraction
The potential of this compound as a metal extractant is rooted in the chemical nature of its functional groups. Organophosphorus acids are among the most effective extractants used in hydrometallurgy. mdpi.com The efficacy of these molecules is largely determined by the presence of the phosphoryl group.
The oxygen atom of the phosphoryl group acts as a hard donor ligand, making it particularly effective for coordinating with hard acid metal ions according to Hard and Soft Acid-Base (HSAB) theory. mdpi.com This includes technologically important elements such as lanthanides and actinides, which are often targeted for recovery from ore leachates or nuclear waste streams. The general mechanism involves the formation of a stable complex between the metal ion and the phosphoryl oxygen.
In this compound, the presence of the carboxylic acid group introduces a secondary coordination site and pH-dependent behavior. The acid dissociation constant (pKa) of the extractant is a crucial factor in the extraction process; a lower pKa value generally leads to more efficient extraction at lower pH levels by facilitating proton release and metal complexation. mdpi.com The combination of a strong coordinating phosphoryl group and a pH-responsive carboxylic acid group within the same molecule suggests a conceptual basis for its use as a selective extractant. The specific extraction efficiency would depend on factors like the target metal ion, the pH of the aqueous phase, and the organic solvent used.
Table 1: Conceptual Roles of Functional Groups in Metal Extraction
| Functional Group | Property | Conceptual Role in Metal Extraction |
| Diphenylphosphoryl (P=O) | Hard Lewis Base | Primary coordination site for hard metal ions (e.g., actinides, lanthanides). |
| Carboxylic Acid (-COOH) | Acidic Proton | Enables pH-controlled extraction by forming a carboxylate anion (COO⁻) that can also participate in coordination. |
| Propanoic Acid Chain | Spacer | Provides flexibility and influences the steric environment around the coordination sites. |
| Phenyl Groups | Hydrophobic Moiety | Affects the solubility of the molecule and its complexes in organic solvents. |
Fire Retardancy Mechanisms
Organophosphorus compounds are widely utilized as effective flame retardants for polymeric materials. Their mechanism of action can occur in both the gas phase and the condensed phase. The conceptual application of this compound as a fire retardant is based on these established principles.
In the gas phase, during combustion, phosphorus-containing compounds can decompose to produce phosphorus-based radicals, such as PO· and PO₂·. researchgate.netncsu.edu These radicals are highly effective at scavenging the high-energy H· and OH· radicals that propagate the combustion chain reaction in the flame. researchgate.net By interrupting this cycle, the flame is quenched, and the flammability of the material is reduced. The diphenylphosphoryl group in the molecule would serve as the source for these active phosphorus radicals upon thermal decomposition.
Table 2: Conceptual Fire Retardancy Mechanisms
| Phase | Mechanism | Role of this compound |
| Gas Phase | Radical Trapping | Thermal decomposition releases phosphorus-containing radicals (PO·, PO₂·) that interrupt the combustion chain reaction. |
| Condensed Phase | Char Formation | Acts as an acid source to promote dehydration and cross-linking, forming a protective, insulating char layer that limits heat and mass transfer. |
Conclusion and Future Research Directions
Current Challenges and Opportunities in the Field
The study of 3-(Diphenylphosphoryl)propanoic acid and its analogs is not without its hurdles. A primary challenge lies in the stereoselective synthesis of such compounds. The development of methods to control the stereochemistry at the phosphorus center, when applicable, and at adjacent carbon atoms is a significant area of ongoing research. Furthermore, the synthesis of phosphine (B1218219) oxides can sometimes lead to the formation of byproducts that are difficult to separate, necessitating advanced purification techniques. acs.org
A significant challenge in broader organophosphorus chemistry is the generation of stoichiometric phosphine oxide waste in various name reactions like the Wittig and Mitsunobu reactions. ru.nl This has spurred the development of catalytic versions of these reactions and efficient methods for the reduction of phosphine oxides back to phosphines, contributing to a greener and more atom-economical chemical industry. ru.nl
Despite these challenges, numerous opportunities exist. The dual functionality of this compound, possessing both a polar phosphine oxide group and a reactive carboxylic acid moiety, opens up avenues for its use as a versatile building block in the synthesis of more complex molecules. google.comnumberanalytics.com The phosphine oxide group is known for its high polarity, which can impart favorable properties such as increased solubility and metabolic stability in medicinal chemistry contexts. nih.gov The carboxylic acid group, on the other hand, provides a convenient handle for further chemical transformations, including amidation and esterification. numberanalytics.com
Emerging Methodologies and Synthetic Avenues for Phosphorus-Containing Compounds
The synthesis of β-phosphinoyl carboxylic acids, such as this compound, has traditionally been approached through several key methodologies. One common route is the Michael addition of a secondary phosphine oxide, like diphenylphosphine (B32561) oxide, to an α,β-unsaturated carboxylic acid or ester, such as acrylic acid. nih.govnih.gov This reaction directly establishes the carbon-phosphorus bond at the β-position relative to the carboxyl group.
Another prominent synthetic pathway involves the oxidation of the corresponding phosphine, 3-(Diphenylphosphino)propanoic acid. acs.org This oxidation can be achieved using a variety of oxidizing agents. Recent advancements in photocatalysis have even demonstrated the asymmetric oxidation of phosphines to P-chiral phosphine oxides using water as the oxygen source, highlighting a move towards more sustainable and enantioselective methods. acs.org
Emerging trends in the synthesis of functionalized phosphine oxides focus on catalytic and more efficient processes. For instance, the direct synthesis of carboxylic-phosphinic mixed anhydrides from carbon dioxide using N-phosphine oxide-substituted imidazolylidenes represents a novel approach to activating CO2 and incorporating it into valuable organophosphorus compounds. nih.gov Furthermore, the development of phosphine-functionalized polymers for use as reagents and catalysts in organic synthesis is a growing area, offering advantages in terms of recyclability and ease of product purification. nih.govresearchgate.net
Potential for New Derivatives and Their Broader Research Impact
The structural scaffold of this compound provides a fertile ground for the generation of a wide array of new derivatives with potentially significant research impact. The carboxylic acid functionality can be readily converted into esters, amides, and acid chlorides, each opening up new avenues for application. numberanalytics.com For example, esterification with various alcohols could lead to new polymers or materials with tailored properties. Amide coupling with amino acids or peptides could generate novel peptidomimetics or molecules with biological activity. nih.gov
The phenyl groups attached to the phosphorus atom also offer sites for modification. Introducing different substituents onto these aromatic rings can fine-tune the electronic and steric properties of the molecule, which is particularly relevant if the compound is to be used as a ligand for a metal catalyst. The synthesis of arylphosphines containing both carboxylic and trifluoromethyl groups has been demonstrated, showcasing the potential for creating multifunctional ligands. rsc.orgnih.gov
The broader research impact of such derivatives spans multiple disciplines. In materials science, phosphine oxides are known to be excellent ligands for metal ions and can be incorporated into polymers to create materials with enhanced thermal stability, flame retardancy, or specific binding properties. google.comresearchgate.net In catalysis, chiral phosphine oxide derivatives can serve as pre-ligands for asymmetric transformations. acs.org
Interdisciplinary Research Perspectives
The study of this compound and its derivatives is inherently interdisciplinary, with connections to medicinal chemistry, materials science, and catalysis. The phosphine oxide moiety is increasingly recognized for its potential in drug design. nih.gov Its ability to act as a hydrogen bond acceptor and its high polarity can be leveraged to improve the pharmacokinetic properties of drug candidates. nih.gov For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antioxidant properties. mdpi.com
In the realm of materials science, the incorporation of phosphine oxide units into polymer backbones is a well-established strategy for creating flame-retardant materials. google.com The reaction products of phosphine oxides with carboxylic acids have been explored for applications in propellant compositions. google.com
From a catalysis perspective, phosphine-containing carboxylic acids are valuable as ligands in homogeneous catalysis. sigmaaldrich.comevitachem.com The carboxylic acid group can provide a secondary coordination site or be used to immobilize the catalyst on a solid support. The oxidation of these phosphine ligands to their corresponding phosphine oxides is often a deactivation pathway, making the study of phosphine oxide chemistry crucial for understanding and improving catalytic cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
